molecular formula C16H17N3 B1666854 Besipirdine CAS No. 119257-34-0

Besipirdine

Cat. No. B1666854
CAS RN: 119257-34-0
M. Wt: 251.33 g/mol
InChI Key: OTPPJICEBWOCKD-UHFFFAOYSA-N
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Description

Besipirdine, also known as this compound hydrochloride or HP749, is an indole-substituted analog of 4-aminopyridine. It was initially developed as a nootropic drug for the treatment of Alzheimer’s disease. This compound has also been explored for its potential in treating obsessive-compulsive disorder and lower urinary tract dysfunctions .

Scientific Research Applications

Mechanism of Action

Besipirdine primarily acts by enhancing cholinergic and adrenergic neurotransmission in the central nervous system. It inhibits voltage-dependent sodium and potassium channels, leading to increased neuronal excitation. This compound also blocks M-channels, which further contributes to its effects on neurotransmission .

Safety and Hazards

Besipirdine ultimately failed in Phase III clinical trials due to severe cardiovascular side effects observed in a few patients in separate studies .

Future Directions

In January 2004, UroGene acquired exclusive development and commercialization rights to besipirdine from Aventis in order to study its application in urology . The drug is currently undergoing Phase III development for treatment of Lower Urinary Tract Dysfunctions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of besipirdine involves the reaction of N-propyl-1H-indol-1-amine with 4-chloropyridine under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used is often dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound hydrochloride involves the crystallization of the compound from suitable solvents. The crystal form of this compound hydrochloride (Form I) is characterized by specific physico-chemical properties, including absorption bands in the infrared spectrum and reflections in powder X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions: Besipirdine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .

properties

IUPAC Name

N-propyl-N-pyridin-4-ylindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-12-18(15-7-10-17-11-8-15)19-13-9-14-5-3-4-6-16(14)19/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPPJICEBWOCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=NC=C1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152361
Record name Besipirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119257-34-0
Record name Besipirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119257-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Besipirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119257340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Besipirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BESIPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PY16J933
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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